(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Overview
Description
“(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid” is a chemical compound with the CAS Number: 442877-23-8 and a molecular weight of 255.31 . It is a solid substance stored in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid substance . It’s stored in dry conditions at 2-8°C .Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, similar in structure to the specified compound, are known for their role as microbial inhibitors. These acids, including hexanoic, octanoic, decanoic, and lauric acids, are explored for their effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These studies aim to understand how carboxylic acids inhibit microbial growth at concentrations below desired yields, which is crucial for optimizing the production of biorenewable chemicals. Discovering metabolic engineering strategies to increase microbial robustness against such inhibition is a key area of research (Jarboe, Royce, & Liu, 2013).
Biologically Active Compounds of Plants
The structural differences of selected carboxylic acids, such as benzoic acid (BA), cinnamic acid (CinA), and others, significantly affect their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. Research in this area compares these effects to understand the correlations between chemical structure and bioactivity. This knowledge can guide the development of new compounds with enhanced biological functions, potentially including derivatives of the specified compound (Godlewska-Żyłkiewicz et al., 2020).
Role in Plant Defense
Carboxylic acid derivatives play a role in plant defense mechanisms. For instance, pyrroline-5-carboxylate (P5C), a related compound, is involved in plant resistance against pathogens. Understanding the metabolic pathways of such compounds in plants helps in engineering disease-resistant crops, illustrating the potential agricultural applications of carboxylic acid derivatives (Qamar, Mysore, & Senthil-Kumar, 2015).
Pharmacological Applications
Chlorogenic acid (CGA), a carboxylic acid derivative, demonstrates a wide range of therapeutic roles, such as antioxidant, antibacterial, and anti-inflammatory effects. Studies on CGA provide insights into the pharmacological potential of carboxylic acids and their derivatives, suggesting avenues for the development of new drugs and therapeutic agents. This highlights the importance of carboxylic acids in drug development and medical research (Naveed et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUILIYSENMTGT-PBINXNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112440 | |
Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1401464-09-2, 442877-23-8 | |
Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(3aR,5R,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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